molecular formula C6H10N2O3 B14317382 ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate

ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate

Cat. No.: B14317382
M. Wt: 158.16 g/mol
InChI Key: GEKBBYCXLUURPY-QZZCXJOISA-N
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Description

Ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by the presence of a diazenyl group (N=N) and a hydroxy group (-OH) attached to a butenoate ester backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of ethyl diazoacetate with a suitable aldehyde or ketone under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the diazenyl and hydroxy groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate

InChI

InChI=1S/C6H10N2O3/c1-3-11-6(10)5(8-7)4(2)9/h7,9H,3H2,1-2H3/b5-4+,8-7?

InChI Key

GEKBBYCXLUURPY-QZZCXJOISA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/N=N

Canonical SMILES

CCOC(=O)C(=C(C)O)N=N

Origin of Product

United States

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